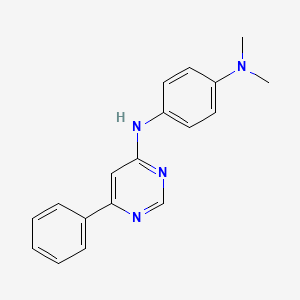
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, also known as EPPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EPPQ is a quinoline derivative that exhibits potent anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is not fully understood, but several studies have suggested that it exerts its anti-cancer and anti-inflammatory activities by targeting multiple signaling pathways. 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide also inhibits the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and plays a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects. Studies have reported that 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide can induce apoptosis in cancer cells by activating caspase-dependent pathways. 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer and anti-inflammatory activities. 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide can be used as a tool compound to study the mechanisms of cancer and inflammation development. However, one of the limitations of using 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Several future directions can be explored for the development of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide as a potential drug candidate. One direction is to modify the chemical structure of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide to improve its solubility and bioavailability. Another direction is to study the pharmacokinetics and toxicology of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in animal models to determine its safety and efficacy. Finally, 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide can be used as a lead compound for the development of novel anti-cancer and anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 3-ethoxyaniline with ethyl acetoacetate to form 3-ethoxyphenyl-1,3-dioxo-2-propenyl acetate. This intermediate is then reacted with isopropyl alcohol and sodium ethoxide to yield 3-(3-isopropoxypropyl)-1-(3-ethoxyphenyl)-1,3-dihydro-2H-indol-2-one. Finally, this compound is reacted with 2-chloro-6-nitroquinoline to produce 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of anti-cancer drugs.
In addition to its anti-cancer activity, 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide also exhibits potent anti-inflammatory activity. Studies have reported that 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
2-(3-ethoxyphenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-4-28-19-10-7-9-18(15-19)23-16-21(20-11-5-6-12-22(20)26-23)24(27)25-13-8-14-29-17(2)3/h5-7,9-12,15-17H,4,8,13-14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSOCODXIJJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6006355.png)
![2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6006364.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6006373.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)

![7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006410.png)
![N'-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6006412.png)
![9-cyclopropyl-7-(difluoromethyl)-2-[1-(methylsulfonyl)-4-piperidinyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6006419.png)
![N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6006424.png)
![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)
![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)